4-(Acetylamino)phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)phenyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 4-methylbenzenesulfonate typically involves the reaction of 4-acetylaminophenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide or other reduced forms.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides.
Scientific Research Applications
4-(Acetylamino)phenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The sulfonate group may also interact with other molecules through ionic or hydrogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetylamino)phenyl 2-methylbenzenesulfonate
- 4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate
- 4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate
Uniqueness
4-(Acetylamino)phenyl 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields, including its potential use in pharmaceuticals and materials science.
Biological Activity
4-(Acetylamino)phenyl 4-methylbenzenesulfonate is a sulfonate compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 4-acetylaminophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually conducted at low temperatures (0-5°C) to maintain stability during the process.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Can yield sulfonic acids.
- Reduction : May convert the sulfonate group to a sulfonamide.
- Substitution : The acetylamino group can be replaced with other functional groups under specific conditions.
The biological activity of this compound is primarily attributed to its interaction with biomolecules. The acetylamino group is capable of forming hydrogen bonds with proteins or enzymes, which may influence their activity. Additionally, the sulfonate group can engage in ionic or hydrogen bonding, affecting various biochemical pathways.
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. In one study involving the MCF7 breast cancer cell line, compounds structurally related to this compound were evaluated for their aromatase inhibitory potential. Notably, compound 1c , a derivative, showed a dose-dependent decrease in cell metabolic activity with an IC50 value of approximately 29.23 µM after 24 hours and 39.95 µM after 72 hours .
Cytotoxicity Assays
The lactate dehydrogenase (LDH) release assay indicated that at concentrations as low as 50 µM , compound 1c induced significant cytotoxicity in MCF7 cells, suggesting its potential as an anticancer agent. The LDH levels were reported to be three times higher than those in control cultures treated with DMSO .
Comparative Analysis
Compound | IC50 (24h) | IC50 (72h) | Selectivity Index |
---|---|---|---|
This compound | 29.23 µM | 39.95 µM | Not specified |
Reference Compound (Resveratrol) | Higher than 250 µM | Not specified | Not specified |
This table highlights the comparative efficacy of related compounds against MCF7 cells, indicating that this compound exhibits promising anticancer properties.
Applications in Medicine and Industry
The compound is being explored for its potential applications not only in cancer therapy but also as an intermediate in the synthesis of more complex organic molecules. Its unique combination of functional groups suggests applicability in pharmaceuticals and materials science, particularly in developing new therapeutic agents .
Properties
IUPAC Name |
(4-acetamidophenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-3-9-15(10-4-11)21(18,19)20-14-7-5-13(6-8-14)16-12(2)17/h3-10H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEMKTUNQQGBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.